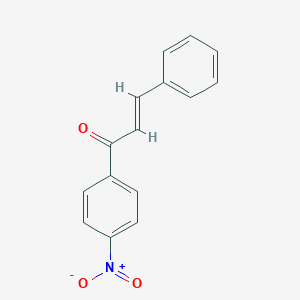

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group on one of the phenyl rings, which significantly influences its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group undergoes catalytic hydrogenation or chemical reduction to form amino derivatives, while the α,β-unsaturated system can be hydrogenated to yield dihydrochalcones.

Nitro Group Reduction

Reduction of the nitro group to an amine using Pd/C or SnCl₂/HCl produces (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a precursor for further functionalization .

Conditions and Outcomes:

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol | 60°C | 4-Amino derivative | 90% |

| SnCl₂·2H₂O/HCl | EtOH/H₂O | Reflux | 4-Amino derivative | 82% |

Carbonyl and Double Bond Reduction

Selective reduction of the carbonyl or double bond is achievable:

- NaBH₄ reduces the carbonyl to a secondary alcohol .

- H₂/Pd-C hydrogenates the double bond to form dihydrochalcones .

Oxidation Reactions

The α,β-unsaturated system undergoes epoxidation and hydroxylation under oxidative conditions:

Reagents and Products:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | Epoxide derivative |

| KMnO₄ (acidic) | H₂O/acetone, 25°C | 1,2-Diol via dihydroxylation |

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions and nucleophilic attacks:

Examples:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard Reagents | THF, –78°C | 1,4-Addition products |

| Amines | EtOH, reflux | β-Amino ketones |

Cycloaddition Reactions

The chalcone participates in [2+2] and [4+2] cycloadditions:

[2+2] Cycloaddition

Reaction with dichloroketene forms spirocyclic oxetanes under photolytic conditions .

[4+2] Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes (e.g., furan) to yield six-membered rings .

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution to the meta position of the phenyl ring:

Reactions:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro derivative |

| SO₃/H₂SO₄ | 50°C | 3-Sulfo derivative |

Biological Relevance and Reactivity

The nitro group enhances bioactivity through redox cycling, generating reactive oxygen species (ROS) in biological systems . Its α,β-unsaturated carbonyl system interacts with thiol groups in enzymes, contributing to antimicrobial and anticancer effects .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| (2E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Higher nucleophilicity due to –NH₂ group |

| (2E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Enhanced hydrogen bonding capacity |

Applications De Recherche Scientifique

Synthetic Route Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde + Acetophenone | Base (NaOH) in ethanol/methanol | (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |

| 2 | Purification | Recrystallization | Pure Chalcone |

Chemistry

In chemistry, this compound serves as a starting material for synthesizing various heterocyclic compounds. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

This compound exhibits notable biological activities , including:

- Antimicrobial Activity : Studies indicate that it is effective against various bacterial strains, disrupting cell membranes and inhibiting metabolic processes.

- Anticancer Properties : Research has shown that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.

Medicine

The bioactive properties of this compound make it a candidate for therapeutic applications. Investigations into its potential as an anti-inflammatory and anticancer agent are ongoing.

Industrial Applications

In industry, this compound is used in the production of dyes and pigments . Its vibrant color properties make it suitable for various applications in textiles and coatings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimalarial Activity : A study demonstrated that metal complexes of this compound exhibited significant antimalarial activity through cysteine enzyme inhibition .

Complex Inhibition (%) at 1000 µg/ml Uncomplexed 56.9% Fe(III) 72.2% Mn(II) 59.5% Ni(II) Not significantly enhanced - Anticancer Studies : Another research focused on its ability to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Studies : In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, supporting further exploration for pharmaceutical development .

Mécanisme D'action

The mechanism of action of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is primarily influenced by its α,β-unsaturated carbonyl system and the nitro group. The compound can interact with various molecular targets, including enzymes and receptors, through different pathways:

Electrophilic Addition: The α,β-unsaturated carbonyl system can undergo electrophilic addition reactions with nucleophiles.

Redox Reactions: The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Comparaison Avec Des Composés Similaires

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and nitro-substituted aromatic compounds:

Chalcones: Similar to other chalcones, it has an α,β-unsaturated carbonyl system, but the presence of the nitro group makes it more reactive and potentially more bioactive.

Nitro-substituted Aromatics: Compared to other nitro-substituted aromatic compounds, it has unique reactivity due to the conjugation between the nitro group and the α,β-unsaturated carbonyl system.

List of Similar Compounds

- (E)-1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one

- (E)-1-(4-Nitrophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- (E)-1-(4-Nitrophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Activité Biologique

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure and a nitro substituent on one of its phenyl rings. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Structure

The chemical structure of this compound can be represented as follows:

Characteristics

- Molecular Weight : 273.28 g/mol

- Functional Groups : Nitro group (-NO2), carbonyl group (C=O), and phenyl rings.

The biological activity of this compound is influenced by several mechanisms:

- Electrophilic Addition : The α,β-unsaturated carbonyl system allows for electrophilic addition reactions with nucleophiles, which can lead to various biological interactions.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Redox Reactions : The nitro group can participate in redox reactions, contributing to the compound's antioxidant properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 12 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound demonstrated superior activity compared to traditional antibiotics like kanamycin and ampicillin .

Anticancer Activity

Chalcones have been extensively studied for their anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.5 |

| HeLa (Cervical Cancer) | 22.3 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the presence of the nitro group enhances the compound's cytotoxic effects against cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered at doses of 10 mg/kg body weight. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of several chalcone derivatives, including this compound. It was found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable effects against resistant strains.

Research on Anticancer Properties

Another significant study focused on the anticancer properties of chalcones in general, highlighting that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by up to 50% when treated with chalcone derivatives .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related chalcones:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| (E)-1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | 18 µg/mL | 20 µM |

| (E)-1-(4-Nitrophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | 15 µg/mL | 22 µM |

These comparisons indicate that while many chalcones exhibit similar activities, the presence of specific substituents like nitro or methoxy groups can significantly influence their potency and selectivity .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBMZAOTHBHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031360 | |

| Record name | 4'-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-48-3 | |

| Record name | 4'-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.